Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate
Overview
Description
Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate is a chemical compound with the molecular formula C8H8BrNO4 and a molecular weight of 262.06 g/mol . It is a beige solid at room temperature and is primarily used as an intermediate in organic synthesis . This compound is known for its reactivity due to the presence of both a bromoacetyl group and an isoxazole ring, making it valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate typically involves the bromination of ethyl isoxazole-3-carboxylate. The reaction is carried out under controlled conditions to ensure the selective bromination at the acetyl position. The general reaction scheme is as follows:
Starting Material: Ethyl isoxazole-3-carboxylate
Reagent: Bromine (Br2)
Solvent: Acetic acid or another suitable solvent
Reaction Conditions: The reaction is conducted at a low temperature to control the rate of bromination and prevent over-bromination.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Large-scale bromination reactors: to handle the increased volume of reactants.
Continuous monitoring: of reaction parameters such as temperature, concentration, and reaction time to ensure consistent product quality.
Purification steps: including crystallization and filtration to isolate the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromoacetyl group is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and reduction: The compound can participate in redox reactions, altering the oxidation state of the isoxazole ring or the bromoacetyl group.
Cyclization reactions: The isoxazole ring can undergo cyclization reactions, forming more complex ring structures.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and alcohols, are commonly used in substitution reactions.
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products:
Substitution products: Depending on the nucleophile used, various substituted isoxazole derivatives can be formed.
Oxidation products: Oxidized forms of the isoxazole ring or the bromoacetyl group.
Reduction products: Reduced forms of the isoxazole ring or the bromoacetyl group.
Scientific Research Applications
Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate involves its reactivity towards nucleophiles and its ability to participate in various chemical reactions. The bromoacetyl group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in synthetic chemistry to create new compounds with desired properties.
Comparison with Similar Compounds
Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate can be compared with other similar compounds such as:
Ethyl isoxazole-3-carboxylate: Lacks the bromoacetyl group, making it less reactive in nucleophilic substitution reactions.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its reactivity and solubility.
5-(2-Bromoacetyl)isoxazole-3-carboxylic acid: The carboxylic acid form, which has different solubility and reactivity compared to the ester forms.
The uniqueness of this compound lies in its combination of the bromoacetyl group and the isoxazole ring, providing a versatile intermediate for various chemical transformations.
Biological Activity
Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article reviews its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a bromoacetyl group attached to an isoxazole ring, which contributes to its reactivity and potential biological properties. The compound can undergo various chemical reactions, including nucleophilic substitution and cyclization, making it a versatile intermediate in organic synthesis .
The biological activity of this compound is primarily attributed to its ability to interact with biomolecules through its reactive bromoacetyl group. This group can form covalent bonds with nucleophilic sites on target proteins, leading to inhibition of enzymatic activity. The compound has been investigated for its role as an inhibitor in various biochemical pathways, particularly in the context of infectious diseases like tuberculosis .
Antimicrobial Activity
This compound has shown promising results in inhibiting the growth of various bacterial strains, particularly Mycobacterium tuberculosis. Studies have indicated that it acts as a competitive inhibitor for key enzymes involved in bacterial metabolism. For instance, it has been reported that the compound exhibits an IC50 value of approximately 110 μM against specific targets, demonstrating significant inhibitory potency .
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications to the isoxazole ring and the bromoacetyl group can significantly influence the biological activity of the compound. The presence of the carboxylic acid or ester functionalities enhances the inhibitory effects against target enzymes. For example, derivatives with bulky substituents on the nitrogen atom of the isoxazole ring exhibited improved affinity for enzyme binding sites .
Compound Variant | IC50 (µM) | Remarks |
---|---|---|
This compound | 110 ± 0 | Potent inhibitor against M. tuberculosis |
Compound with carboxylic acid | 21 | Enhanced activity compared to parent compound |
Ester derivative | 10 | Comparable efficacy with slight advantages |
Case Studies
- Antitubercular Activity : A study evaluated a series of isoxazole derivatives, including this compound, revealing that modifications to the ester group could enhance activity against M. tuberculosis by improving solubility and binding affinity .
- Enzyme Inhibition : Research demonstrated that this compound acts as a competitive inhibitor towards acetyl-CoA, mimicking natural substrates and effectively displacing them from their binding sites. This mechanism was confirmed through computational modeling and biochemical assays .
Properties
IUPAC Name |
ethyl 5-(2-bromoacetyl)-1,2-oxazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO4/c1-2-13-8(12)5-3-7(14-10-5)6(11)4-9/h3H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYZRQOTADGHII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371314 | |
Record name | ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104776-74-1 | |
Record name | ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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